molecular formula C22H26Cl2N4O5 B11784541 Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4-carboxylate

Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4-carboxylate

Cat. No.: B11784541
M. Wt: 497.4 g/mol
InChI Key: GMORXNOVCYTACU-UHFFFAOYSA-N
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Description

Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4-carboxylate typically involves multiple steps, including the protection of amine groups, coupling reactions, and chloromethylation. One common method involves the use of tert-butoxycarbonyl (Boc) protection for the amine group, followed by coupling with ethyl carbamate and subsequent chloromethylation of the bipyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. The bipyridine core can coordinate with metal ions, influencing various biochemical and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4-carboxylate is unique due to its combination of functional groups and the bipyridine core, which provides distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.

Biological Activity

Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4-carboxylate is a complex organic compound notable for its potential biological activities. Its structural features, including a bipyridine core and various functional groups, allow it to interact with multiple biological targets, making it a candidate for further research in medicinal chemistry and biochemistry.

Chemical Structure and Properties

  • Molecular Formula : C20H24N4O5
  • Molecular Weight : 400.4 g/mol
  • Key Functional Groups :
    • Methyl ester
    • Carbamoyl moiety
    • Tert-butoxycarbonyl protected amino group
    • Chloromethyl groups

The compound's bipyridine structure is significant for its coordination properties with metal ions, enhancing its biological relevance in drug development.

Synthesis and Modifications

The synthesis of this compound typically involves several steps that can be optimized for industrial production. Common reagents used in its synthesis include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific conditions (temperature, solvent, reaction time) vary based on the desired outcome of the reactions.

Enzyme Interaction Studies

Research indicates that this compound functions as a biochemical probe in studying enzyme interactions. Its ability to bind with specific enzymes suggests potential applications in modulating enzyme activity and influencing various biochemical pathways.

  • Case Study Example : A study exploring the compound's interaction with serine proteases demonstrated its potential to modulate enzyme activity effectively. This modulation was linked to changes in substrate specificity and catalytic efficiency.

Therapeutic Potential

The compound's structural characteristics also suggest potential therapeutic properties. Investigations into its cytotoxicity and anti-inflammatory effects are ongoing. Preliminary findings indicate that it may exhibit selective cytotoxicity against certain cancer cell lines, making it a candidate for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals unique attributes:

CompoundKey FeaturesBiological Activity
Compound ABipyridine coreModerate enzyme inhibition
Compound BChloromethyl groupsAntimicrobial properties
This compound Tert-butoxycarbonyl groupPotential enzyme modulation and anticancer activity

Properties

Molecular Formula

C22H26Cl2N4O5

Molecular Weight

497.4 g/mol

IUPAC Name

methyl 2-(chloromethyl)-6-[6-(chloromethyl)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyl]pyridin-2-yl]pyridine-4-carboxylate

InChI

InChI=1S/C22H26Cl2N4O5/c1-22(2,3)33-21(31)26-6-5-25-19(29)13-7-15(11-23)27-17(9-13)18-10-14(20(30)32-4)8-16(12-24)28-18/h7-10H,5-6,11-12H2,1-4H3,(H,25,29)(H,26,31)

InChI Key

GMORXNOVCYTACU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=NC(=C1)C2=CC(=CC(=N2)CCl)C(=O)OC)CCl

Origin of Product

United States

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